

# Technical Guide: 1,2-Dihydroacenaphthylene-5-carbaldehyde (CAS 5345-46-0)

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## Compound of Interest

**Compound Name:** 1,2-Dihydroacenaphthylene-5-carbaldehyde

**Cat. No.:** B188306

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available scientific and technical data for **1,2-Dihydroacenaphthylene-5-carbaldehyde**, a chemical intermediate with potential applications in medicinal chemistry and materials science. Due to the limited availability of detailed experimental studies in publicly accessible literature, this document summarizes known properties and provides a theoretical framework for its synthesis and potential utility.

## Chemical and Physical Properties

**1,2-Dihydroacenaphthylene-5-carbaldehyde**, also known as acenaphthene-5-carboxaldehyde, is a derivative of the polycyclic aromatic hydrocarbon acenaphthene. Its core structure is of interest in the development of novel therapeutic agents and functional materials.

Table 1: Physical and Chemical Properties of **1,2-Dihydroacenaphthylene-5-carbaldehyde**

Property	Value	Source
CAS Number	5345-46-0	Sigma-Aldrich <a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O	Sigma-Aldrich <a href="#">[1]</a>
Molecular Weight	182.22 g/mol	Sigma-Aldrich <a href="#">[1]</a>
IUPAC Name	1,2-dihydroacenaphthylene-5-carbaldehyde	
Synonyms	Acenaphthene-5-carboxaldehyde	
Melting Point	102-106 °C	
Boiling Point	367.2 °C at 760 mmHg (Predicted)	
Density	1.243 g/cm <sup>3</sup> (Predicted)	
Appearance	Solid	Sigma-Aldrich <a href="#">[1]</a>

## Synthesis

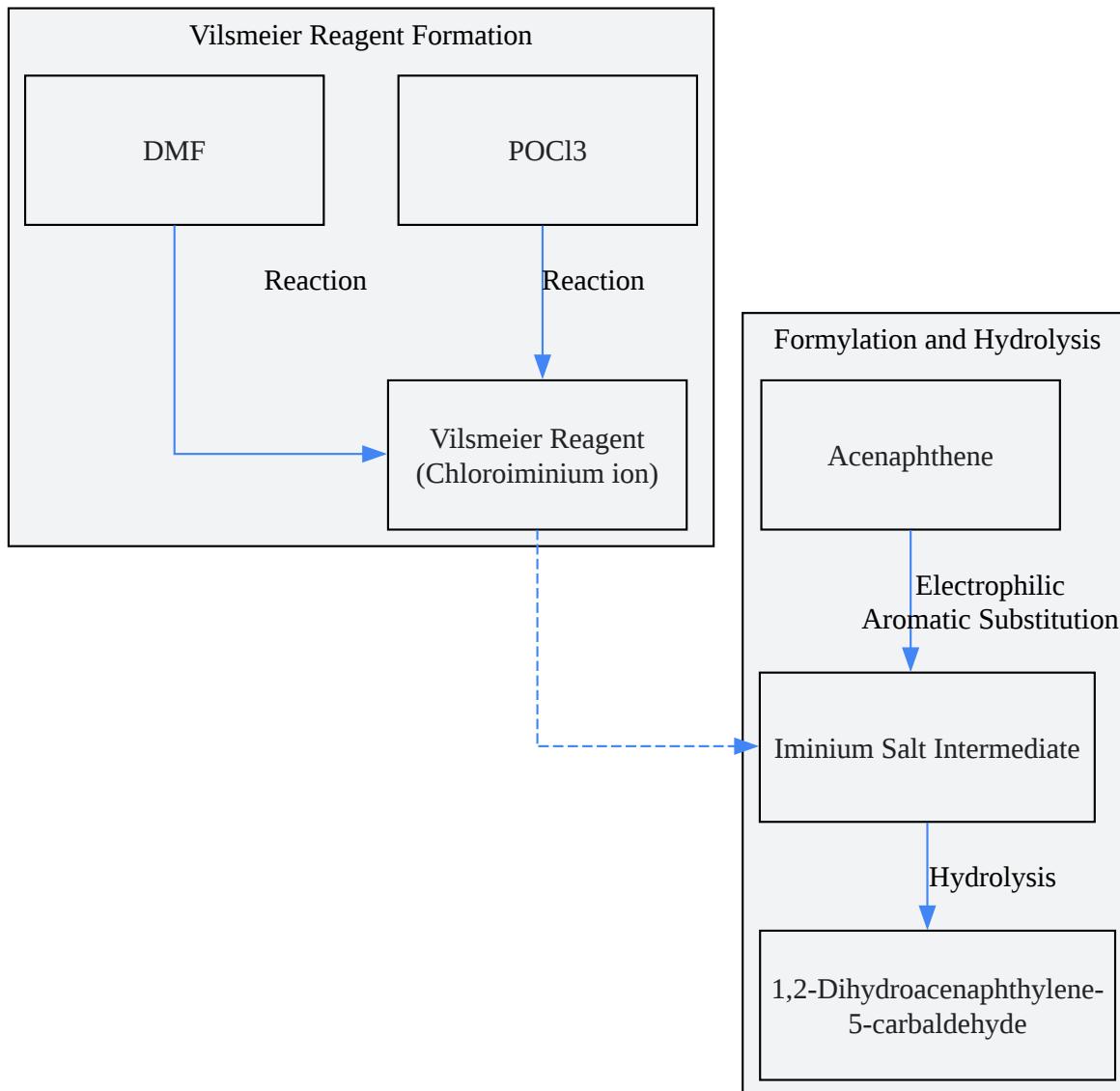
The primary route for the synthesis of **1,2-Dihydroacenaphthylene-5-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#) In this case, acenaphthene serves as the aromatic substrate, which is reacted with a Vilsmeier reagent generated *in situ* from a formamide derivative (such as N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl<sub>3</sub>).[\[2\]](#)[\[4\]](#)

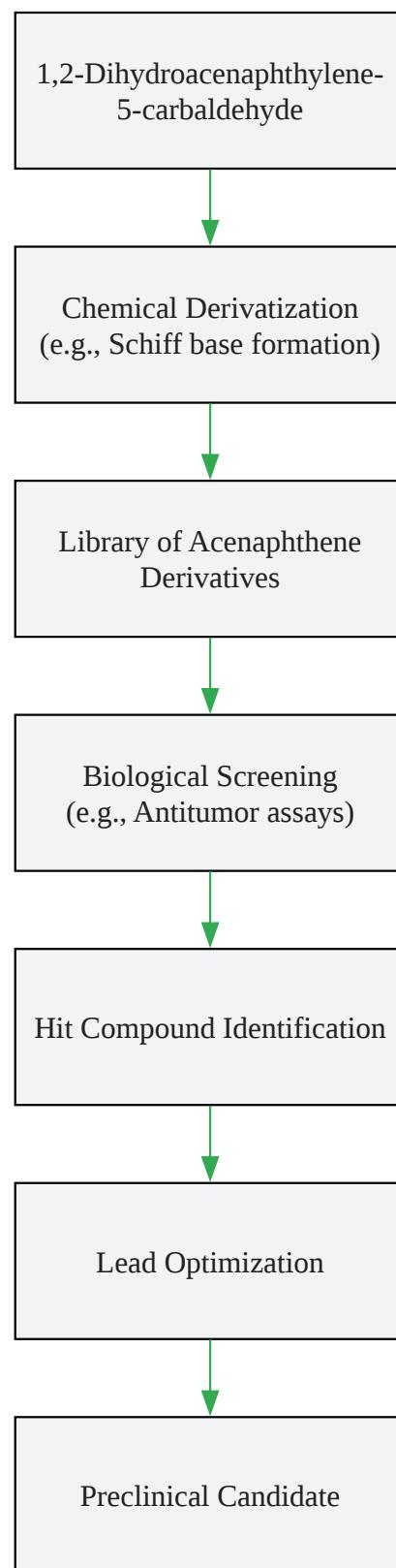
While a specific, detailed experimental protocol for the synthesis of this compound is not readily available in peer-reviewed literature, the general procedure for a Vilsmeier-Haack formylation of an aromatic hydrocarbon is well-established.

## General Experimental Protocol for Vilsmeier-Haack Formylation of Acenaphthene (Hypothetical)

- Reagents: Acenaphthene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride ( $\text{POCl}_3$ ), Dichloromethane (or another suitable solvent), Sodium acetate solution, Water.
- Procedure:
  - The Vilsmeier reagent is prepared by the slow addition of  $\text{POCl}_3$  to an ice-cold solution of DMF in a dry, inert solvent.
  - A solution of acenaphthene in the same solvent is then added dropwise to the freshly prepared Vilsmeier reagent, maintaining a low temperature.
  - The reaction mixture is stirred at a controlled temperature for a specified duration to allow for the electrophilic substitution to occur.
  - Upon completion, the reaction is quenched by the addition of a cold aqueous solution of a base, such as sodium acetate or sodium hydroxide, to hydrolyze the intermediate iminium salt.
  - The product is then extracted into an organic solvent.
  - The organic layer is washed, dried, and the solvent is removed under reduced pressure.
  - The crude product is purified, typically by column chromatography or recrystallization, to yield pure **1,2-Dihydroacenaphthylene-5-carbaldehyde**.

## Vilsmeier-Haack Reaction Workflow



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## References

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- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
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